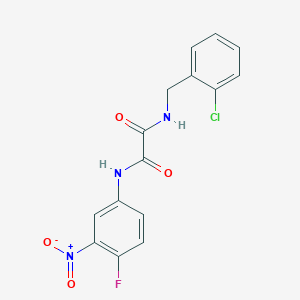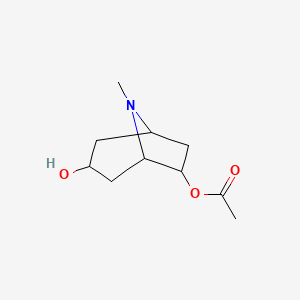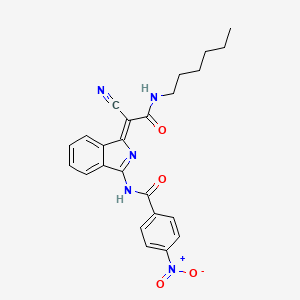![molecular formula C10H16ClN7 B2541426 1-[(1-cyclopentyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride CAS No. 2107525-34-6](/img/structure/B2541426.png)
1-[(1-cyclopentyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-[(1-cyclopentyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride” is a complex organic molecule that contains several functional groups. It has a cyclopentyl group, a tetrazole ring, a pyrazole ring, and an amine group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The tetrazole ring could be formed from a nitrile in a reaction with sodium azide . The pyrazole ring could be formed from a hydrazone in a reaction with a base . The cyclopentyl group could be introduced through a substitution or addition reaction .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The tetrazole and pyrazole rings are both heterocyclic compounds, which means they contain atoms other than carbon in their rings . The amine group could potentially form hydrogen bonds with other molecules .
Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions due to the presence of multiple reactive functional groups. The tetrazole ring is known to participate in reactions such as nucleophilic substitution and reduction . The pyrazole ring can undergo reactions such as alkylation and acylation .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the tetrazole and pyrazole rings could increase the compound’s polarity, potentially making it more soluble in polar solvents . The amine group could make the compound basic .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Pyrazole derivatives are synthesized through various chemical reactions, showcasing their potential for generating new molecules with significant biological activities. For example, the reaction of hydroxymethyl pyrazole derivatives with primary amines yields compounds that were characterized using techniques like FT-IR, UV-visible, NMR spectroscopy, mass spectroscopy, and X-ray crystallography. These compounds have shown biological activity against breast cancer and microbes, highlighting their potential as antitumor, antifungal, and antibacterial agents (Titi et al., 2020).
Antimicrobial and Cytotoxic Activity
Novel azetidine-2-one derivatives of 1H-benzimidazole were synthesized and evaluated for their antibacterial and cytotoxic properties. Among these, specific compounds exhibited good antibacterial activity, and others showed cytotoxic activity in vitro, suggesting their potential use in developing new antimicrobial and cancer therapies (Noolvi et al., 2014).
Solid-Phase Syntheses
Pyrazoles and isoxazoles were synthesized using a solid-phase approach, demonstrating an efficient method to produce these compounds in excellent yields and purities. This method allows for easy control over the isomeric ratios and provides a versatile pathway for synthesizing highly substituted pyrazoles, which could be useful in various pharmacological applications (Shen et al., 2000).
Metal Complex Formation
Research into the self-organization processes of Cu2+ complexes with pyrazole azamacrocycles indicates the influence of chain length and metal-to-ligand ratio on the formation of dimeric, trinuclear, or tetranuclear complexes. This study provides insights into designing metal-organic frameworks (MOFs) or catalysts for various chemical reactions (Lopera et al., 2020).
Novel Synthesis Approaches
A novel synthesis method for producing 4-(5-substituted aminomethyl)-1H-tetrazol-1-yl)benzonitriles from p-aminobenzonitrile was developed, showing the efficiency and utility of this method in generating biologically potent tetrazole derivatives. This approach could be highly useful for synthesizing compounds with potential pharmacological applications (Rao et al., 2014).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[(1-cyclopentyltetrazol-5-yl)methyl]pyrazol-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N7.ClH/c11-8-5-12-16(6-8)7-10-13-14-15-17(10)9-3-1-2-4-9;/h5-6,9H,1-4,7,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIVGATBMWIAJBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=NN=N2)CN3C=C(C=N3)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-cyclopentyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-benzyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2541347.png)
![N-(4-methylbenzyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2541350.png)
![5-[(3As,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl]-1,3,4-oxadiazol-2-amine;hydrochloride](/img/structure/B2541351.png)
![(1R,2R,6S,7S)-2-Methyl-4-azatricyclo[5.2.1.02,6]decane;hydrochloride](/img/structure/B2541353.png)
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2541354.png)
![2-Morpholinobenzo[d]thiazol-5-amine](/img/structure/B2541356.png)
![(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(morpholino)methanone](/img/structure/B2541357.png)
![3-(Propan-2-yl)-6-(pyridin-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2541360.png)
![N-(2-Cyano-3-methylbutan-2-yl)-2-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]acetamide](/img/structure/B2541362.png)
![5-bromo-N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B2541363.png)

![8-{[benzyl(methyl)amino]methyl}-7-hydroxy-3-phenyl-4H-chromen-4-one](/img/structure/B2541366.png)